molecular formula C22H25ClN2O7S B2543475 Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate CAS No. 316806-25-4

Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate

Cat. No.: B2543475
CAS No.: 316806-25-4
M. Wt: 496.96
InChI Key: XLUYPBBHXVZCBH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a thiophene-based derivative characterized by a chloro-substituted phenyl group at position 4, a piperidin-1-yl acetamido moiety at position 2, and an ethyl ester at position 3 of the thiophene ring. The oxalate counterion enhances solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

ethyl 5-chloro-4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S.C2H2O4/c1-2-26-20(25)17-16(14-9-5-3-6-10-14)18(21)27-19(17)22-15(24)13-23-11-7-4-8-12-23;3-1(4)2(5)6/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUYPBBHXVZCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CN3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including kinase inhibitors and patented derivatives with modified acetamido substituents. Below is a detailed analysis:

Substituent Variations in the Acetamido Group

The piperidin-1-yl acetamido group distinguishes this compound from analogs with alternative amino substituents. For example:

  • 4-(Dimethylamino)-but-2-enamido and 4-(morpholin-4-yl)-but-2-enamido (from ): These substituents introduce smaller or more polar groups compared to the piperidine ring. Piperidine, being a cyclic amine, offers moderate lipophilicity and basicity, which may enhance tissue penetration and target binding in hydrophobic pockets .
  • 2-(Quinolin-5-yl)acetamido (from ): The aromatic quinoline group enables π-π stacking interactions with protein targets, a feature absent in the aliphatic piperidine moiety. This difference could influence target selectivity; quinoline-containing analogs may favor enzymes with aromatic binding pockets .

Thiophene Core Modifications

Key variations in the thiophene scaffold include:

  • Ethyl 4-cyano-2-(2-(4-methoxyphenyl)acetamido)thiophene-3-carboxylate (): The cyano group at position 4 is electron-withdrawing, altering the electronic environment of the thiophene ring compared to the chloro substituent in the target compound. This could affect binding affinity to targets like JNK3, where electronic effects modulate inhibitor-enzyme interactions .
  • BA92443 (): This analog features a bulky 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Target Notable Properties
Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate Not Reported Not Reported Piperidin-1-yl acetamido, Cl, Ph Kinases (e.g., JNK) Moderate lipophilicity, oxalate-enhanced solubility
Ethyl 4-cyano-2-(2-(4-methoxyphenyl)acetamido)thiophene-3-carboxylate () C₁₇H₁₅N₃O₄S 365.38 g/mol Cyano, 4-methoxyphenyl acetamido JNK1–JNK3 Electron-withdrawing cyano group
BA92443 () C₂₃H₁₇ClN₄O₃S₃ 529.05 g/mol Tricyclic thia-triaza group Not Reported High steric bulk, sulfur-rich
4-(Morpholin-4-yl)-but-2-enamido derivative () Not Reported Not Reported Morpholin-4-yl acetamido Not Reported Enhanced hydrophilicity

Key Research Findings and Hypotheses

  • Piperidine vs. Morpholine : Piperidine’s aliphatic nature may favor binding to less polar enzyme pockets compared to morpholine’s oxygen-containing ring, which could improve solubility but reduce target affinity in hydrophobic environments .
  • Chloro vs.
  • Oxalate Salt : The oxalate counterion likely improves pharmacokinetic properties, a feature absent in neutral ester derivatives like BA92443 .

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